molecular formula C10H15ClO4 B13186766 Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13186766
M. Wt: 234.67 g/mol
InChI Key: MMCTZAXZNSHDDM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO4 and a molecular weight of 234.68 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chloroacetyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting intermediate is then subjected to cyclization to form the spirocyclic structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may interact with multiple biological pathways .

Comparison with Similar Compounds

Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

Methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates a chlorine atom and an ethyl group. This structure not only contributes to its distinctive chemical properties but also suggests potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H17ClO4
  • Molecular Weight : Approximately 234.67 g/mol
  • Structure : The compound features a spirocyclic framework, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
  • Anticancer Potential : The structural features of this compound may allow it to inhibit cancer cell proliferation through interactions with key regulatory proteins involved in cell cycle control.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study investigating the antimicrobial effects of various dioxaspiro compounds found that this compound demonstrated significant inhibitory activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, which are critical in programmed cell death.
  • Enzyme Inhibition Studies :
    • The compound was evaluated for its ability to inhibit specific enzymes associated with cancer metabolism. Results indicated that it effectively inhibits key metabolic pathways, suggesting potential use as an adjunct in cancer therapy.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
CytotoxicityHeLa CellsInduces apoptosis
CytotoxicityMCF-7 CellsDose-dependent cytotoxicity
Enzyme InhibitionVarious EnzymesEffective inhibitor

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Industrial methods may utilize continuous flow reactors to enhance production efficiency.

Potential applications include:

  • Organic Synthesis : As a building block for more complex organic molecules.
  • Medicinal Chemistry : Potential use in developing new antimicrobial or anticancer agents.

Properties

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

methyl 2-chloro-5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO4/c1-3-7-6-9(4-5-14-7)10(11,15-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

MMCTZAXZNSHDDM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCO1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

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